molecular formula C14H13BrO B113425 4-Benzyloxybenzyl bromide CAS No. 5544-60-5

4-Benzyloxybenzyl bromide

Cat. No. B113425
CAS RN: 5544-60-5
M. Wt: 277.16 g/mol
InChI Key: KHZAFUOYPXXJKO-UHFFFAOYSA-N
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Patent
US04347375

Procedure details

A solution of lithium hexamethyldisilazide was prepared by adding 5.5 mmol of butyllithium (2.2 M solution in hexane) to a cooled (-70° C.) solution of 1.15 ml of hexamethyldisilazane in 12.5 ml of tetrahydrofuran. To this solution was added first 3.5 ml of hexamethylphosphoramide and then a solution of 1.15 g of N-benzylidine-2-aminocrotonic acid methyl ester in 12.5 ml of tetrahydrofuran. After 45 minutes, a solution of 1.385 g of p-benzyloxybenzyl bromide in 7.5 ml of tetrahydrofuran was added. Stirring was continued for one hour at -70° C. and then for two hours at room temperature. The reaction mixture was diluted with saturated ammonium chloride solution and extracted three times with 50 ml of ether. The combined organic portions were washed twice with water and once with brine and dried with anhydrous magnesium sulfate. The residue upon removal of solvent was dissolved in 5 ml of methylene chloride and placed onto a column of acid-washed silica gel (25 g of silica gel 60, E. Merck cat. no. 7736, previously washed with 6 N hydrochloric acid, water to neutrality, saturated disodium EDTA solution, water, and then 0.3 N hydrochloric acid and dried in air for 72 hours, was slurrypacked in hexane). Elution was carried out under a positive pressure of nitrogen with hexane (100 ml), ether (100 ml), 10:1 ether: acetonitrile (150 ml), and 100:10:2 ether: acetonitrile:triethylamine. The last solvent mixture brought about elution of 1.206 g of benzyloxy-α-vinyltyrosine methyl ester. NMR (CDCl3) showed: 1.57 (2H, broad s), 3.13 (2H,AB, JAB =14, δAB =30), 3.62 (3H,s), 4.92 (2H,s), 5.07 (1H,d of d, J=10,1), 5.22 (1H, d of d, J=17,1), 6.08 (1H, d of d, J=17,10), 7.20 (4H,AB,JAB =9, δAB =14), 7.3-7.5 (5H,m). IR (CHCl3) 3400, 1730 cm-1.
Quantity
5.5 mmol
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
solvent
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
N-benzylidine-2-aminocrotonic acid methyl ester
Quantity
1.15 g
Type
reactant
Reaction Step Four
Quantity
1.385 g
Type
reactant
Reaction Step Five
Quantity
7.5 mL
Type
solvent
Reaction Step Five
Quantity
12.5 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C([Li:5])CCC.[CH3:6][Si:7]([CH3:14])([CH3:13])[NH:8][Si:9]([CH3:12])([CH3:11])[CH3:10].CN(C)P(N(C)C)(N(C)C)=O.C(OC1C=CC(CBr)=CC=1)C1C=CC=CC=1>O1CCCC1.[Cl-].[NH4+]>[CH3:6][Si:7]([CH3:14])([CH3:13])[N-:8][Si:9]([CH3:12])([CH3:11])[CH3:10].[Li+:5] |f:5.6,7.8|

Inputs

Step One
Name
Quantity
5.5 mmol
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
1.15 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
12.5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
3.5 mL
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Four
Name
N-benzylidine-2-aminocrotonic acid methyl ester
Quantity
1.15 g
Type
reactant
Smiles
Step Five
Name
Quantity
1.385 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(CBr)C=C1
Name
Quantity
7.5 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
12.5 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued for one hour at -70° C.
Duration
1 h
WAIT
Type
WAIT
Details
for two hours at room temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 50 ml of ether
WASH
Type
WASH
Details
The combined organic portions were washed twice with water and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The residue upon removal of solvent
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 5 ml of methylene chloride
WASH
Type
WASH
Details
7736, previously washed with 6 N hydrochloric acid, water to neutrality, saturated disodium EDTA solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
0.3 N hydrochloric acid and dried in air for 72 hours
Duration
72 h
WASH
Type
WASH
Details
Elution
WASH
Type
WASH
Details
The last solvent mixture brought about elution of 1.206 g of benzyloxy-α-vinyltyrosine methyl ester

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.